1H-Inden-1-one, 3-(acetyloxy)-2-(2,4,6-trimethylphenyl)-
1H-Inden-1-one, 3-(acetyloxy)-2-(2,4,6-trimethylphenyl)-
Brand Name:
Vulcanchem
CAS No.:
41905-79-7
VCID:
VC0461540
InChI:
InChI=1S/C20H18O3/c1-11-9-12(2)17(13(3)10-11)18-19(22)15-7-5-6-8-16(15)20(18)23-14(4)21/h5-10H,1-4H3
SMILES:
CC1=CC(=C(C(=C1)C)C2=C(C3=CC=CC=C3C2=O)OC(=O)C)C
Molecular Formula:
C20H18O3
Molecular Weight:
306.4g/mol
1H-Inden-1-one, 3-(acetyloxy)-2-(2,4,6-trimethylphenyl)-
CAS No.: 41905-79-7
Main Products
VCID: VC0461540
Molecular Formula: C20H18O3
Molecular Weight: 306.4g/mol
CAS No. | 41905-79-7 |
---|---|
Product Name | 1H-Inden-1-one, 3-(acetyloxy)-2-(2,4,6-trimethylphenyl)- |
Molecular Formula | C20H18O3 |
Molecular Weight | 306.4g/mol |
IUPAC Name | [3-oxo-2-(2,4,6-trimethylphenyl)inden-1-yl] acetate |
Standard InChI | InChI=1S/C20H18O3/c1-11-9-12(2)17(13(3)10-11)18-19(22)15-7-5-6-8-16(15)20(18)23-14(4)21/h5-10H,1-4H3 |
Standard InChIKey | CYSZMKSQBPQJOR-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1)C)C2=C(C3=CC=CC=C3C2=O)OC(=O)C)C |
Canonical SMILES | CC1=CC(=C(C(=C1)C)C2=C(C3=CC=CC=C3C2=O)OC(=O)C)C |
PubChem Compound | 845934 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume